N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide
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Overview
Description
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with cyclopropylsulfonyl chloride to form the intermediate 4-(cyclopropylsulfamoyl)benzamide. This intermediate is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropylsulfamoyl group may enhance binding affinity to certain proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Cyanoethyl)benzophenone: This compound shares the cyanoethyl group but differs in the overall structure.
Diethyl (2-cyanoethyl)phosphonate: Another compound with a cyanoethyl group, used in different chemical contexts.
Uniqueness
N-(1-Cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
N-(1-cyanoethyl)-4-(cyclopropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9(8-14)15-13(17)10-2-6-12(7-3-10)20(18,19)16-11-4-5-11/h2-3,6-7,9,11,16H,4-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNKVOOEZUZKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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